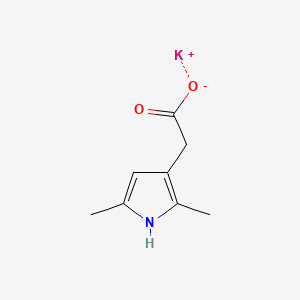

potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

Description

Properties

CAS No. |

2866316-85-8 |

|---|---|

Molecular Formula |

C8H10KNO2 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |

InChI |

InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

MDMVUJJVWAQMAP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(N1)C)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2,5-Dimethyl-1H-Pyrrole with Ethyl Bromoacetate

The foundational step involves introducing the acetate moiety to the pyrrole ring. 2,5-Dimethyl-1H-pyrrole serves as the starting material, reacting with ethyl bromoacetate under basic conditions.

Procedure :

- 2,5-Dimethyl-1H-pyrrole is dissolved in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as a base.

- Ethyl bromoacetate is added in stoichiometric excess (3 equivalents) to ensure complete alkylation.

- The mixture is stirred at ambient temperature (20–25°C) for 12–24 hours, facilitating nucleophilic substitution at the pyrrole’s 3-position.

Key Reaction Parameters :

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | DMSO | |

| Base | KOH (2 equivalents) | |

| Alkylating Agent | Ethyl bromoacetate (3 eq) | |

| Temperature | 20–25°C | |

| Reaction Time | 12–24 hours |

This step yields ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate with minimal byproducts due to the regioselectivity of the pyrrole ring.

Hydrolysis to the Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (NaOH).

Procedure :

- The ester is refluxed with 5 N NaOH in methanol or ethanol for 2–4 hours.

- The solvent is evaporated, and the residue is acidified to pH 3–4 using hydrochloric acid (HCl), precipitating 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid .

Optimization Insights :

Formation of Potassium Salt

The carboxylic acid is neutralized with potassium hydroxide to form the final product.

Procedure :

- 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid is dissolved in anhydrous ethanol.

- A stoichiometric amount of KOH (1 equivalent) is added dropwise at 0–5°C to prevent side reactions.

- The mixture is stirred for 1 hour, and the potassium salt precipitates upon solvent evaporation.

Characterization Data :

- Molecular Formula : C₈H₁₀KNO₂.

- Molecular Weight : 191.27 g/mol.

- SMILES : CC1=CC(=C(N1)C)CC(=O)[O-].[K+].

Alternative Synthetic Approaches

Direct Carboxylation Strategies

Electrophilic carboxylation of 2,5-dimethylpyrrole using carbon dioxide or carboxylating agents remains underexplored.

Potential Methods :

- Kolbe-Schmitt Reaction : Heating 2,5-dimethylpyrrole with potassium carbonate under CO₂ pressure.

- Metal-Mediated Carboxylation : Using palladium catalysts to introduce carboxyl groups.

Limitations :

Reaction Optimization and Analytical Characterization

Optimization of Alkylation Conditions

- Solvent-Free Approaches : Patents describe solvent-free alkylation for related pyrrole-diol compounds, achieving >90% yields at 100–200°C. Adapting this to acetate synthesis could reduce environmental impact.

- Catalyst Screening : Lewis acids (e.g., Cu(OAc)₂) improve yields in analogous N-alkylations.

Analytical Data

Spectroscopic Characterization :

- ¹H NMR (Parent Acid) : δ 2.15 (s, 6H, CH₃), 3.45 (s, 2H, CH₂COO), 6.20 (s, 1H, pyrrole-H).

- IR (Potassium Salt) : 1570 cm⁻¹ (C=O stretch), 1400 cm⁻¹ (COO⁻ symmetric stretch).

Purity Assessment :

Applications and Derivative Synthesis

Supramolecular Building Blocks

The potassium salt’s carboxylate group enables coordination with metal ions, making it valuable in metallo-organic frameworks (MOFs).

Pharmaceutical Intermediates

Analogous pyrrole carboxylates are intermediates in antiviral agents, such as HBV capsid inhibitors.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Given the lack of direct literature on potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate, comparisons are drawn from structurally analogous pyrrole carboxylates and their metal salts.

Pyrrole-3-Acetic Acid Derivatives

- 2-(2,5-Dimethyl-1H-pyrrol-3-yl)acetic Acid (Free Acid Form): The free acid (C₈H₁₁NO₂) lacks the potassium counterion, resulting in lower aqueous solubility compared to its salt form. Such protonated carboxylates typically exhibit reduced bioavailability in physiological environments.

Sodium 2-(2,5-Dimethyl-1H-pyrrol-3-yl)acetate :

Sodium salts generally exhibit higher solubility than potassium salts in polar solvents due to smaller ionic radius and higher charge density. However, potassium salts are often preferred in pharmaceutical formulations for compatibility with biological systems .

Substituted Pyrrole Carboxylates

- Potassium 2-(1H-Pyrrol-3-yl)acetate: Lacking methyl groups at the 2- and 5-positions, this compound has a simpler pyrrole ring.

- Thiophene rings are more aromatic and less basic than pyrroles, leading to distinct electronic properties and reactivity patterns. For example, thiophene carboxylates often exhibit stronger π-π stacking interactions in crystal structures .

Metal Salt Comparisons

| Property | Potassium Salt | Sodium Salt | Free Acid Form |

|---|---|---|---|

| Solubility (Water) | Moderate | High | Low |

| Thermal Stability | High (ionic lattice) | High | Moderate (hydrogen bonding) |

| Biological Compatibility | Preferred for electrolytes | Common in drug formulations | Limited due to acidity |

Biological Activity

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is a derivative of pyrrole that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12KNO2

- Molecular Weight : 200.25 g/mol

- Structure : The compound features a pyrrole ring substituted with an acetate group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, yielding promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | 8.33 - 23.15 µg/mL |

| Pseudomonas aeruginosa | 11.29 - 77.38 µg/mL |

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The structural similarity of this compound to other biologically active pyrrole derivatives raises interest in its potential anticancer properties. Preliminary studies indicate that it may interact with various molecular targets involved in cancer cell proliferation and apoptosis.

While the precise mechanism of action is not fully understood, it is believed that the compound modulates biological processes by interacting with enzymes or receptors similar to other pyrrole derivatives. These interactions may lead to alterations in cell signaling pathways that promote anticancer effects .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of pyrrole exhibited significant antibacterial action against both Gram-positive and Gram-negative bacteria, establishing a foundation for further exploration into the effectiveness of this compound .

- Cancer Cell Lines : In vitro tests on cancer cell lines indicated that certain pyrrole derivatives could inhibit cell growth and induce apoptosis, suggesting potential therapeutic applications for this compound in oncology .

Comparison with Similar Compounds

To highlight the unique properties of this compound, it can be compared with other pyrrole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)benzaldehyde | Pyrrole with benzaldehyde | Moderate antibacterial activity |

| N-(3-Carboxy-2,5-dimethyl-1H-pyrrol-1-YL)acetate | Pyrrole with acetate | Potentially lower reactivity |

The distinct functional groups in this compound confer unique chemical reactivity and biological activity compared to these derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step pathways, such as cyclocondensation of diketones with amines to form the pyrrole core, followed by alkylation or carboxylation. For optimization:

- Use controlled stoichiometry of reactants (e.g., 2,5-dimethylpyrrole derivatives and haloacetic acid precursors) to minimize side products .

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Crystallize the product from dichloromethane/hexane mixtures for purity, as demonstrated for structurally related pyrrole-acetate derivatives .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR Spectroscopy : Assign peaks using - and -NMR. For example, the pyrrole ring protons resonate at δ 5.7–6.1 ppm, while the acetate methylene group appears near δ 3.5–4.0 ppm .

- X-ray Crystallography : Refine structural data (bond lengths, angles) using SHELXL or similar software. Ensure proper treatment of twinning or disorder, as seen in pyrrole-containing heterocycles .

- Mass Spectrometry : Confirm molecular weight (theoretical: ~229.3 g/mol for the potassium salt) via high-resolution ESI-MS .

Q. What are the key stability considerations for storing and handling this compound?

- Methodology :

- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the pyrrole ring.

- Avoid prolonged exposure to light or humidity, as pyrrole derivatives are prone to photodegradation and hydrolysis .

- Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

- Methodology :

- Use SHELXL’s restraints (e.g., DFIX, SADI) to harmonize bond lengths/angles with expected values for pyrrole-acetate systems .

- Validate against high-resolution data (>1.0 Å) to reduce model bias.

- Cross-reference with DFT-calculated geometries (e.g., B3LYP/6-31G*) to identify outliers .

Q. What mechanistic insights explain the regioselectivity of pyrrole functionalization in this compound?

- Methodology :

- Perform kinetic studies (e.g., variable-temperature NMR) to track intermediates.

- Use density functional theory (DFT) to model transition states and identify electronic factors (e.g., electron-withdrawing effects of the acetate group) directing substitution at the 3-position of the pyrrole ring .

Q. How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.